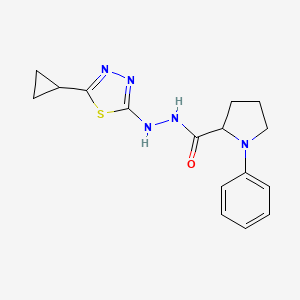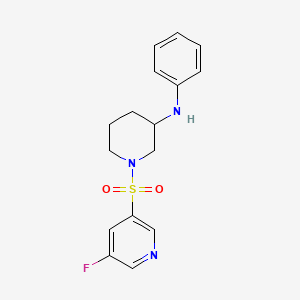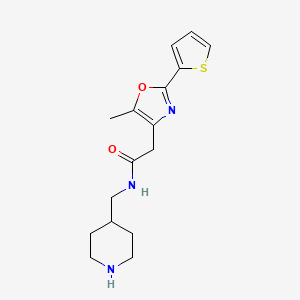![molecular formula C10H18F2N2O2 B6972980 (2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one](/img/structure/B6972980.png)
(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a difluoroethoxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives and molecules with difluoroethoxy groups. Examples include:
- Azetidin-1-yl(3-(2,2-difluoroethoxy)-4-iodophenyl)methanone
- 3-(2,2-Difluoroethoxy)azetidine
Uniqueness
What sets (2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-6(2)9(13)10(15)14-3-7(4-14)16-5-8(11)12/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIQVDRPDRLNU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC(C1)OCC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CC(C1)OCC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)

![N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)

![2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)
![2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972941.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972942.png)
![N-[[5-[1-(3-hydroxypyridine-2-carbonyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6972949.png)
![Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972954.png)
![2,4,5-trifluoro-3-hydroxy-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]benzamide](/img/structure/B6972973.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972976.png)

![N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6973000.png)
